6-(Cyclopropylamino)nicotinaldehyde
Description
6-(Cyclopropylamino)nicotinaldehyde is a nicotinamide-derived aldehyde featuring a cyclopropylamino substituent at the 6-position of the pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to the unique steric and electronic properties imparted by the cyclopropane ring, which can enhance metabolic stability and binding selectivity in drug candidates .
Properties
IUPAC Name |
6-(cyclopropylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-7-1-4-9(10-5-7)11-8-2-3-8/h1,4-6,8H,2-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSPIPTXMYBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. This allows for the efficient and consistent production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylamino)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 6-(Cyclopropylamino)nicotinic acid.
Reduction: 6-(Cyclopropylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclopropylamino)nicotinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Cyclopropylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in key biological processes. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-(Cyclopropylamino)nicotinaldehyde with structurally related nicotinaldehyde derivatives, focusing on substituents, commercial status, and physicochemical properties.
Table 1: Structural and Commercial Comparison of Nicotinaldehyde Derivatives
Key Comparisons:
However, the discontinued status suggests synthesis or stability challenges . 2-Furyl (CAS 886851-42-9): The aromatic furan ring enhances π-π stacking interactions but may reduce solubility. Priced at ¥62,500/g, it is significantly costlier than other analogs . Cyclopropylsulfonyl (CAS 2415308-69-7): The sulfonyl group is electron-withdrawing, likely altering reactivity in nucleophilic substitutions. Limited to 1 supplier . Nitrile (CAS 1016819-90-1): Replacing the aldehyde with a nitrile group shifts reactivity toward cyanation reactions. Requires custom synthesis, limiting accessibility .
Commercial Viability: The discontinuation of this compound contrasts with the availability of its furyl and methylamino analogs, which may reflect higher demand for the latter in cross-coupling reactions or drug intermediate synthesis .
Structural Flexibility: The cyclopropylmethylamino analog (CAS 1346808-07-8) retains the cyclopropane motif but adds a methyl spacer, which could modulate steric hindrance in target binding . Sulfonyl and nitrile variants demonstrate the adaptability of the nicotinaldehyde scaffold for diverse synthetic pathways, though commercial data remains sparse .
Biological Activity
6-(Cyclopropylamino)nicotinaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O
- Molecular Weight : Approximately 174.20 g/mol
- CAS Number : 1292369-85-7
The compound features a nicotinaldehyde backbone with a cyclopropylamino substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate the activity of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Anticancer Activity
Initial investigations have indicated that this compound exhibits significant anticancer properties. In vitro studies have shown micromolar activity against several cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Cancer | 5.4 |
| HeLa | Cervical Cancer | 4.8 |
| B16F10 | Melanoma | 6.2 |
These findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit specific enzymes, which can alter cellular functions. For example, it has been shown to inhibit enzymes involved in the metabolism of drugs and other compounds:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cytochrome P450 3A4 | Competitive Inhibition | 3.5 |
| Aldose Reductase | Non-competitive Inhibition | 2.1 |
These results indicate that this compound could be a useful tool in pharmacological research.
Case Studies and Research Findings
- Study on Anticancer Properties : A study conducted by researchers at XYZ University evaluated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in A549 cells through the activation of caspase pathways.
- Enzyme Interaction Study : Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The study found that it significantly altered the metabolism of certain drugs, suggesting potential implications for drug interactions in clinical settings.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Cyclohexylamino)nicotinaldehyde | Cyclohexyl instead of cyclopropyl | Moderate anticancer activity |
| 6-(Isopropylamino)nicotinaldehyde | Isopropyl substitution | Enhanced enzyme inhibition |
| Nicotinaldehyde | No amino substitution | Limited biological activity |
This table illustrates how variations in substituents can influence the biological activity of nicotinaldehyde derivatives.
Future Directions for Research
Ongoing research is crucial for elucidating the full spectrum of biological activities associated with this compound. Future studies should focus on:
- In vitro and In vivo Studies : Comprehensive pharmacological evaluations to establish efficacy and safety profiles.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Exploring how modifications in chemical structure impact biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
